Cas no 685522-76-3 (3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine)
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 3-iodo-1-methylpyrazolo[3,4-b]pyridine
- 3-iodo-1-methyl-1Hpyrazolo[3,4-b]pyridine
- AKOS022176952
- AS-50552
- CS-0051319
- SCHEMBL10063584
- MB05710
- P10565
- MFCD08234758
- SRUIXHHHURATSY-UHFFFAOYSA-N
- 685522-76-3
- SY270243
- DTXSID20703485
- DB-117284
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- MDL: MFCD08234758
- Inchi: 1S/C7H6IN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3
- InChI Key: SRUIXHHHURATSY-UHFFFAOYSA-N
- SMILES: IC1C2=CC=CN=C2N(C)N=1
Computed Properties
- Exact Mass: 258.96100
- Monoisotopic Mass: 258.961
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.7A^2
- XLogP3: 1.5
Experimental Properties
- PSA: 30.71000
- LogP: 1.57290
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 123740-1g |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95+% |
685522-76-3 | 95+% | 1g |
$182.00 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I177179-1g |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 97% | 1g |
¥806.90 | 2023-09-02 | |
| Alichem | A029195071-5g |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 95% | 5g |
$1025.10 | 2023-09-01 | |
| Alichem | A029195071-10g |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 95% | 10g |
$1353.40 | 2023-09-01 | |
| Alichem | A029195071-25g |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 95% | 25g |
$2556.72 | 2023-09-01 | |
| Chemenu | CM152099-1g |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 95+% | 1g |
$323 | 2021-08-05 | |
| Chemenu | CM152099-5g |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 95+% | 5g |
$932 | 2021-08-05 | |
| Chemenu | CM152099-10g |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 95+% | 10g |
$1347 | 2021-08-05 | |
| eNovation Chemicals LLC | D586471-1G |
3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 97% | 1g |
$115 | 2024-07-21 | |
| eNovation Chemicals LLC | D586471-5G |
3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine |
685522-76-3 | 97% | 5g |
$275 | 2024-07-21 |
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine Suppliers
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine Related Literature
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1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura couplingUrvashi,Vibha Tandon,Parthasarathi Das,S. Kukreti RSC Adv. 2018 8 34883
Additional information on 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Introduction to 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 685522-76-3)
3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine, identified by the CAS number 685522-76-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazolo[3,4-b]pyridine scaffold, a structural motif known for its broad spectrum of biological activities and utility in drug discovery. The presence of an iodine substituent at the 3-position and a methyl group at the 1-position enhances its reactivity and makes it a valuable intermediate in synthetic chemistry and medicinal chemistry applications.
The pyrazolo[3,4-b]pyridine core is a fused bicyclic system consisting of a pyrazole ring connected to a pyridine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a versatile platform for designing compounds with targeted biological effects. The iodo functional group, in particular, serves as a versatile handle for further chemical manipulation, enabling cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are widely employed in the synthesis of more complex molecules, including novel pharmaceuticals and agrochemicals.
In recent years, 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine has been explored in various research contexts, particularly in the development of small-molecule inhibitors targeting key biological pathways. One notable area of interest is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.
Recent studies have highlighted the utility of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine in generating libraries of compounds for high-throughput screening (HTS). The structural flexibility of this scaffold allows for rapid diversification through iterative chemical modifications, enabling the identification of lead compounds with desired pharmacological properties. For instance, researchers have utilized this compound to develop inhibitors of tyrosine kinases, which are implicated in various cancers and inflammatory diseases. The iodine atom at the 3-position provides a convenient site for introducing further functional groups via palladium-catalyzed cross-coupling reactions, facilitating the generation of structurally diverse analogues.
Another emerging application of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine is in the field of antimicrobial drug discovery. The growing threat of antibiotic-resistant pathogens has spurred interest in developing novel antimicrobial agents. The pyrazolo[3,4-b]pyridine scaffold has shown promise in this area due to its ability to interact with bacterial enzymes and disrupt essential cellular processes. Researchers have synthesized derivatives of this compound that exhibit potent activity against Gram-positive and Gram-negative bacteria. The methyl group at the 1-position appears to contribute to improved solubility and bioavailability, enhancing their pharmacokinetic profiles.
The synthesis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route involves the condensation of methyl acetoacetate with hydrazine hydrate to form 1-methylpyrazole-3-carboxylic acid hydrazide. Subsequent cyclization with formamide or another formylating agent yields 1-methylpyrazolo[3,4-b]pyridine. The introduction of the iodine atom can be achieved through electrophilic aromatic substitution or via halogenation reactions using reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). These synthetic strategies highlight the compound's accessibility and suitability for further derivatization.
The chemical reactivity of 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine extends beyond cross-coupling reactions. It can also undergo nucleophilic substitution reactions at the iodine atom, allowing for the introduction of diverse functional groups such as amines, alcohols, and thiols. These modifications can be tailored to optimize binding interactions with biological targets or enhance metabolic stability. For example, replacing the iodine atom with an amine group can generate bidentate ligands suitable for coordination with metal ions in catalytic systems.
In conclusion,3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 685522-76-3) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing inhibitors targeting kinases and other enzymes involved in disease pathways. Additionally,this compound's reactivity enables diverse synthetic transformations, facilitating the generation of structurally diverse libraries for drug discovery efforts.* Recent advancements underscore its importance as a building block for novel therapeutic agents.* As research continues to uncover new applications,*the utilityof *these types*of heterocyclic compounds is expected to expand further.*
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